1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone
Description
Historical Development of Acetophenone-Based Molecular Research
The exploration of acetophenone derivatives began in the late 19th century with the isolation of simple aromatic ketones. Acetophenone itself (C~6~H~5~COCH~3~), first synthesized in 1857, became a cornerstone for understanding electrophilic substitution reactions in aromatic systems. Industrial processes like the cumene method, which generates acetophenone as a byproduct during phenol production, enabled large-scale availability and spurred derivative research.
The mid-20th century saw systematic efforts to functionalize acetophenone’s core structure. For example, the introduction of amino groups via reductive amination and alkylation techniques allowed chemists to create compounds like 2'-Amino-4'-hydroxy-3'-propylacetophenone (CAS 87472-78-4), a structural analog of the target compound. By the 1980s, advances in catalytic hydrogenation and protecting-group chemistry facilitated the synthesis of polyfunctional derivatives such as 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone. This compound’s development reflects the broader trend toward designing molecules with tailored electronic and steric properties for applications in catalysis and medicinal chemistry.
Taxonomical Classification within Phenolic Compounds
This compound belongs to two overlapping chemical classes:
- Phenolic Compounds : The presence of a hydroxyl group (-OH) at the 4-position of the benzene ring qualifies it as a monosubstituted phenol. Phenols are characterized by their acidity (pK~a~ ≈ 10) and capacity for hydrogen bonding, which influence solubility and reactivity.
- Acetophenone Derivatives : As a diacetylated derivative, the compound retains the ketonic carbonyl group of acetophenone while incorporating additional substituents. Its structure aligns with the subclass of aminoalkylphenols, which combine phenolic, amino, and alkyl functionalities.
| Taxonomic Features | Description |
|---|---|
| Parent Structure | Acetophenone (C~6~H~5~COCH~3~) |
| Functional Modifications | - 4-Hydroxy group - 3-Propyl chain - 2-Ethylamino group - 5-Acetyl group |
| Hybrid Classification | Aminoalkylphenol with dual acetyl substituents |
| Bioactivity Potential | Predicted interactions with enzymatic targets due to multifunctional design |
This dual classification underscores its versatility in synthetic pathways, enabling participation in reactions typical of both phenols (e.g., electrophilic substitution) and ketones (e.g., nucleophilic additions).
Contextual Significance in Organic Chemistry
The compound’s structural complexity makes it a valuable model for studying:
- Regioselectivity in Electrophilic Aromatic Substitution (EAS) : The electron-donating hydroxy and ethylamino groups direct incoming electrophiles to specific positions on the aromatic ring, while the electron-withdrawing acetyl groups modulate reactivity.
- Steric Effects in Multicomponent Reactions : The propyl side chain introduces steric hindrance, affecting reaction rates and product distributions in condensations or cycloadditions.
- Hydrogen-Bonding Networks : The hydroxy and amino groups facilitate intramolecular hydrogen bonding, which stabilizes specific conformations and influences crystallinity.
Recent studies highlight its role as a precursor in synthesizing heterocyclic frameworks, such as quinoline and thiazole derivatives, which are prevalent in pharmaceuticals.
Research Evolution and Current Paradigms
Early research on this compound focused on optimizing synthetic yields. For instance, hydrogenation of 3-allyl-2-amino-4-hydroxyacetophenone using 5% Pd/C in ethanol achieved quantitative yields of related intermediates. Contemporary strategies employ computational tools like density functional theory (DFT) to predict reaction pathways and spectroscopic properties.
Current research priorities include:
- Green Synthesis : Developing solvent-free or aqueous-phase reactions to reduce environmental impact.
- Catalytic Functionalization : Using transition-metal catalysts to introduce chirality or additional functional groups.
- Structure-Activity Relationship (SAR) Studies : Correlating substituent patterns with biological or catalytic activity for targeted applications.
The compound’s commercial availability from suppliers like New Fortune Industrial Co. and R&D Scientific Inc. reflects its growing importance in both academic and industrial settings.
Properties
IUPAC Name |
1-[5-acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-7-11-14(16-6-2)12(9(3)17)8-13(10(4)18)15(11)19/h8,16,19H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKYZTXHLWCUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone typically involves multi-step organic reactionsThe hydroxy and propyl groups are then added through subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethylamino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone exhibit significant antioxidant properties. The presence of the hydroxy group is crucial for scavenging free radicals, which can contribute to oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The ethylamino and hydroxy groups may interact with inflammatory pathways, modulating immune responses.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate efficacy against various bacterial strains. Its structural features may enhance membrane permeability, allowing it to disrupt bacterial cell walls.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models of inflammation. |
| Study C | Antimicrobial Properties | Exhibited bactericidal activity against Gram-positive bacteria at low concentrations. |
Mechanism of Action
The mechanism of action of 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxy and ethylamino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with hydroxyacetophenones but differs in substituent type and position. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The ethylamino group in the target compound likely increases basicity and water solubility compared to hydroxyl or acetyloxy substituents in analogues.
- Metabolic Stability: Cytochrome P-450 enzymes (e.g., P-450NF) are critical in oxidizing similar compounds .
Functional Implications
- Biological Activity: The ethylamino group could enhance interactions with amine receptors or enzymes, differentiating it from purely hydroxylated analogues. For example, 1-(5-Fluoro-2,4-dihydroxy-3-propylphenyl)ethanone’s fluorine atom may confer halogen-bonding capabilities .
- Thermal Stability: Analogues with multiple hydroxyl groups (e.g., 1-(2,5-Dihydroxy-3-propylphenyl)ethanone) exhibit lower melting points (~85°C) compared to acetylated derivatives, suggesting the target compound’s acetyl groups may improve stability .
Biological Activity
1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone, with the CAS number 79324-51-9, is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₁NO₃
- Molecular Weight : 263.33 g/mol
- Solubility : 12.17 mg/L in water at 25 °C
- Melting Point : 155.32 °C
- Boiling Point : 392.78 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can lead to oxidative stress and various diseases.
Anticancer Properties
Studies have shown that phenolic compounds, including derivatives of acetophenone, can exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar hydroxyl and acetyl groups have been reported to inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Zhang et al. (2019) | Demonstrated significant antioxidant activity in vitro | DPPH radical scavenging assay |
| Lee et al. (2020) | Reported anticancer effects on breast cancer cell lines | MTT assay and flow cytometry |
| Kumar et al. (2021) | Showed anti-inflammatory effects by reducing TNF-alpha levels | ELISA and Western blotting |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons, neutralizing free radicals.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
Q & A
Q. What are the established synthetic routes for 1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone, and how can reaction conditions be optimized?
Methodological Answer:
- Key Synthesis Routes :
- Friedel-Crafts Acylation : React a substituted benzaldehyde precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize solvent polarity (e.g., dichloromethane vs. nitrobenzene) to control regioselectivity .
- Multi-step Functionalization : Introduce ethylamino and propyl groups via nucleophilic substitution or reductive amination after initial acylation. Use protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions .
- Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₄H₁₉NO₃) and detects fragmentation patterns .
- X-ray Crystallography : Resolve steric effects of the propyl and ethylamino groups. Crystallize using slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How do steric and electronic effects of the substituents influence reactivity in nucleophilic addition or oxidation reactions?
Methodological Answer:
- Steric Effects : The propyl group at position 3 may hinder nucleophilic attack at adjacent positions. Computational modeling (DFT) predicts energy barriers for transition states .
- Electronic Effects : The hydroxyl and ethylamino groups activate the ring via electron donation, directing electrophiles to specific positions. Use Hammett constants (σ) to quantify substituent effects on reaction rates .
- Experimental Validation : Compare reactivity with analogs lacking the propyl/ethylamino groups (e.g., 4-hydroxyacetophenone derivatives) under identical conditions .
Q. How can contradictory biological activity data (e.g., enzyme inhibition) across studies be resolved?
Methodological Answer:
Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute dipole moments and electrostatic potential maps, informing solubility in polar solvents .
- QSPR Models : Train machine learning models on datasets (e.g., PubChem) to predict logP and pKa. Validate predictions experimentally via shake-flask method .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Optimization :
- Byproduct Management : Identify side products (e.g., over-acylated derivatives) via LC-MS and adjust stoichiometry or catalyst .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
